Vanillylmethanol 4-Glucuronide-d3
Description
Contextualizing Vanillylmethanol and its Glucuronide Conjugates
Vanillylmethanol, also known as 4-hydroxy-3-methoxybenzyl alcohol, is a metabolite of vanillin (B372448), a widely used flavoring agent. In the body, vanillylmethanol undergoes phase II metabolism, a key pathway of which is glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to the substrate. nih.govwikipedia.org Glucuronidation increases the water solubility of compounds, facilitating their excretion from the body. wikipedia.org The resulting metabolite, Vanillylmethanol 4-Glucuronide, is a significant product of vanillin metabolism and can be found in biological fluids.
The study of such metabolites is crucial for understanding the pharmacokinetics and metabolic fate of parent compounds. The table below provides a summary of the key compounds in this metabolic pathway.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role |
| Vanillylmethanol | C₈H₁₀O₃ | 154.16 | Metabolite of vanillin |
| Vanillylmethanol 4-Glucuronide | C₁₄H₁₈O₉ | 330.29 | Glucuronidated metabolite of vanillylmethanol |
| Vanillylmethanol 4-Glucuronide-d3 | C₁₄H₁₅D₃O₉ | 333.31 | Deuterated internal standard |
Significance of Stable Isotope Labeling, with Emphasis on Deuterium (B1214612) (d3) in Research
Stable isotope labeling is a powerful technique in which one or more atoms in a molecule are replaced with their heavier, non-radioactive isotopes. synmr.in Deuterium (²H or D), an isotope of hydrogen, is commonly used for this purpose. The replacement of hydrogen with deuterium results in a compound that is chemically similar to its unlabeled counterpart but has a higher mass. youtube.comchem-station.com This mass difference is easily detectable by mass spectrometry, making deuterated compounds excellent internal standards. youtube.com
The key advantages of using deuterium-labeled compounds in research include:
Improved accuracy in quantitative analysis: They co-elute with the unlabeled analyte in chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer, allowing for reliable correction of analytical variability.
Tracing metabolic pathways: Labeled compounds can be used to follow the metabolic fate of a drug or other xenobiotic in vivo or in vitro. synmr.inclearsynth.com
Elucidation of reaction mechanisms: The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can provide insights into reaction mechanisms. chem-station.com
The "d3" in this compound indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms, providing a distinct mass shift for mass spectrometric analysis.
Role of this compound as a Research Standard and Tracer
The primary role of this compound is as an internal standard in quantitative bioanalytical methods. clearsynth.com When analyzing biological samples for the presence of Vanillylmethanol 4-Glucuronide, a known amount of the d3-labeled standard is added to each sample, calibrator, and quality control sample. By comparing the mass spectrometer's response of the analyte to that of the internal standard, precise quantification can be achieved, even in complex biological matrices like plasma or urine.
While its main application is as a standard, in principle, this compound could also be used as a tracer in metabolic studies. For instance, it could be administered to a biological system to study the transport and excretion of the glucuronide metabolite directly.
The following table outlines the typical mass spectrometric transitions monitored for the analyte and the deuterated standard in a hypothetical LC-MS/MS assay.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |
| Vanillylmethanol 4-Glucuronide | 331.1 | 155.1 | Analyte |
| This compound | 334.1 | 158.1 | Internal Standard |
Scope and Academic Research Focus of the Outline
This article focuses exclusively on the chemical and biochemical research applications of this compound. The content adheres strictly to the outlined topics, providing a detailed and scientifically accurate overview of its role as a research tool. The discussion is centered on its synthesis, characterization, and application in quantitative analysis and metabolic research. Information regarding dosage, administration, and safety profiles is explicitly excluded. The aim is to provide a professional and authoritative resource for researchers in the fields of analytical chemistry, pharmacology, and metabolomics.
Properties
Molecular Formula |
C₁₅H₁₇D₃O₉ |
|---|---|
Molecular Weight |
347.33 |
Synonyms |
4-(2-Hydroxyethyl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acidd3 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling of Vanillylmethanol 4 Glucuronide D3
Chemical Synthesis Routes for Vanillylmethanol Glucuronides
The synthesis of vanillylmethanol glucuronides, while not extensively detailed in publicly available literature, can be inferred from established methods for the glucuronidation of phenolic compounds. nih.gov The general strategy involves the coupling of a protected glucuronic acid donor with vanillyl alcohol.
A common route for the synthesis of vanillyl alcohol itself is the reduction of vanillin (B372448). youtube.comudel.edu This reduction can be effectively achieved using sodium borohydride (B1222165) in an alcoholic solvent. youtube.comudel.edu The aldehyde group of vanillin is selectively reduced to a primary alcohol, yielding vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol). youtube.comudel.edu
The subsequent glucuronidation step typically employs a protected glucuronic acid derivative, such as a methyl ester with acetyl or benzyl (B1604629) protecting groups on the hydroxyl functions. The anomeric position of the glucuronic acid is activated, often as a bromide or a trichloroacetimidate (B1259523), to facilitate the coupling with the phenolic hydroxyl group of vanillyl alcohol. The reaction is generally carried out in the presence of a suitable catalyst, such as a silver or mercury salt for the Koenigs-Knorr reaction, or a Lewis acid like boron trifluoride etherate for the trichloroacetimidate method.
Following the coupling reaction, the protecting groups on the glucuronic acid moiety and any protecting groups on the vanillyl alcohol (if used) are removed to yield the final vanillylmethanol 4-glucuronide.
Methodologies for Deuterium (B1214612) Incorporation into the Vanillylmethanol Moiety
The synthesis of Vanillylmethanol 4-Glucuronide-d3 requires the specific incorporation of three deuterium atoms into the vanillylmethanol structure. Deuterium-labeled compounds are valuable tools in metabolism studies and as internal standards in quantitative analysis due to their mass difference from the endogenous compound. clearsynth.com
Precursor Synthesis and Specific Deuteration Techniques
The most logical position for the d3-label in Vanillylmethanol-d3 is on the methoxy (B1213986) group (-OCD₃). This can be achieved by utilizing a deuterated methylating agent during the synthesis of the vanillyl alcohol precursor.
A plausible synthetic route would start from a suitable catechol derivative, such as protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). The synthesis would proceed as follows:
Selective Protection: The hydroxyl groups of protocatechuic aldehyde would be selectively protected. For instance, one hydroxyl group could be protected as a benzyl ether, leaving the other free for methylation.
Deuterated Methylation: The free hydroxyl group would then be methylated using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄), in the presence of a base. This step introduces the d3-label.
Deprotection: The protecting group on the other hydroxyl group would be removed.
Reduction: The aldehyde group would then be reduced to a primary alcohol, for example, using sodium borohydride, to yield vanillyl alcohol-d3.
Alternatively, direct H/D exchange on vanillin or vanillyl alcohol is less specific and more challenging to control for selective labeling of the methoxy group. nih.gov
Spectroscopic and Chromatographic Characterization of Synthetic this compound
Rigorous analytical techniques are essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR spectroscopy would show a characteristic triplet for the deuterated methoxy carbon due to C-D coupling, providing further evidence of successful labeling. nih.gov
²H NMR spectroscopy would show a signal corresponding to the deuterium atoms in the methoxy group, confirming their presence.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which should correspond to the calculated mass of this compound.
Tandem mass spectrometry (MS/MS) would be employed to analyze the fragmentation pattern. The mass of the fragment ion corresponding to the deuterated vanillyl moiety would be 3 mass units higher than that of the non-labeled compound, confirming the location of the deuterium atoms. nih.gov
Chromatographic Characterization:
High-Performance Liquid Chromatography (HPLC):
HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) would be used to assess the purity of the synthesized compound. A single sharp peak would indicate a high degree of purity. researchgate.netnih.gov The retention time would be very similar to the non-labeled analog.
Gas Chromatography-Mass Spectrometry (GC-MS):
For GC-MS analysis, the compound would likely require derivatization to increase its volatility. The mass spectrum obtained from GC-MS would provide information on the molecular weight and fragmentation pattern, similar to direct infusion MS. nih.gov
The combination of these spectroscopic and chromatographic techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability as an internal standard for quantitative analytical methods.
Interactive Data Table: Expected Analytical Data for this compound
| Analytical Technique | Expected Observation | Reference Data (Vanillyl Alcohol) |
| ¹H NMR | Absence of methoxy proton signal (~3.8 ppm), presence of aromatic and glucuronide signals. | Methoxy protons at ~3.75 ppm (in DMSO-d6). nih.gov |
| ¹³C NMR | Triplet for the deuterated methoxy carbon. | Methoxy carbon at ~55.94 ppm (in CDCl3). nih.gov |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of C₁₄H₁₇D₃O₉. | Molecular Weight of Vanillyl Alcohol: 154.16 g/mol . nih.gov |
| HPLC | Single peak indicating purity, retention time similar to non-labeled analog. | Retention time of Vanillyl Alcohol: ~9.39 min under specific conditions. researchgate.net |
Enzymatic Biotransformation and Metabolic Pathways of Vanillylmethanol Glucuronides in Research Models
Glucuronidation Mechanisms of Vanillylmethanol in In Vitro and Animal Models
Glucuronidation is a major metabolic pathway that conjugates lipophilic compounds with glucuronic acid, increasing their water solubility and facilitating their excretion from the body. wikipedia.orgnih.gov This process is catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.org The primary site of glucuronidation for vanillylmethanol is the phenolic hydroxyl group, leading to the formation of vanillylmethanol 4-O-glucuronide. Research into the glucuronidation of the structurally similar precursor, vanillin (B372448), provides significant insight into this process.
The conjugation of vanillylmethanol with glucuronic acid is performed by specific UGT isoforms. Studies on vanillin, which shares the same phenolic hydroxyl group, have identified the key enzymes involved. In vitro experiments using recombinant human UGT enzymes have demonstrated that most UGT isoforms can glucuronidate vanillin. nih.gov However, UGT1A4, UGT1A9, and UGT2B7 show no or very low activity towards it. nih.gov Among the active isoforms, UGT1A6 exhibits the highest intrinsic clearance (Vmax/Km), suggesting it is a primary enzyme responsible for this metabolic step. nih.gov Other isoforms like UGT1A1, UGT1A6, UGT1A9, UGT2B4, and UGT2B7 have been identified as important for the metabolism of various phenolic compounds. nih.gov For some substrates, UGT1A4 is a key enzyme for N-glucuronidation, while O-glucuronidation can be catalyzed by a combination of UGT1A4, UGT1A9, and UGT2B7. nih.gov
Table 1: Relative Activity of Human UGT Isoforms in Vanillin Glucuronidation This table is based on data for vanillin, a structurally similar precursor to vanillylmethanol.
| UGT Isoform | Relative Glucuronidation Capability | Reference |
|---|---|---|
| UGT1A1 | Active | nih.gov |
| UGT1A3 | Active | nih.gov |
| UGT1A4 | Inactive | nih.gov |
| UGT1A6 | Highly Active | nih.gov |
| UGT1A7 | Active | nih.gov |
| UGT1A8 | Active | nih.gov |
| UGT1A9 | Inactive | nih.gov |
| UGT1A10 | Active | nih.gov |
| UGT2B4 | Active | nih.gov |
| UGT2B7 | Inactive | nih.gov |
| UGT2B15 | Active | nih.gov |
| UGT2B17 | Active | nih.gov |
The kinetics of glucuronide formation are essential for understanding the efficiency and capacity of the metabolic pathway. Studies using human and animal liver microsomes have determined the kinetic parameters for vanillin glucuronidation, which follows Michaelis-Menten kinetics. nih.gov In human liver microsomes (HLMs), the Michaelis constant (Km) was 134.9 ± 13.5 µM, and the maximum reaction velocity (Vmax) was 63.8 ± 2.0 nmol/min/mg protein. nih.gov
Species differences are prominent in glucuronidation kinetics. nih.govnih.gov For instance, monkey liver microsomes show the highest affinity for vanillin (lowest Km value at 25.6 ± 3.2 μM), while mouse liver microsomes exhibit the lowest affinity (highest Km value at 149.1 ± 18.4 μM). nih.gov The intrinsic clearance rates also vary significantly across species, with the order being monkey > dog > minipig > mice > rat ≈ human. nih.gov
Table 2: Kinetic Parameters for Vanillin Glucuronidation in Liver Microsomes from Different Species
| Species | Km (μM) | Vmax (nmol/min/mg protein) | Reference |
|---|---|---|---|
| Human | 134.9 ± 13.5 | 63.8 ± 2.0 | nih.gov |
| Monkey | 25.6 ± 3.2 | Not Reported | nih.gov |
| Dog | 65.4 ± 8.1 | Not Reported | nih.gov |
| Minipig | 101.4 ± 11.2 | Not Reported | nih.gov |
| Mouse | 149.1 ± 18.4 | Not Reported | nih.gov |
| Rat | 130.2 ± 15.3 | Not Reported | nih.gov |
Deconjugation Pathways of Vanillylmethanol 4-Glucuronide in Research Contexts
Deconjugation is the process of cleaving the glucuronic acid moiety from the parent compound, thereby regenerating the aglycone (in this case, vanillylmethanol). This process can influence the compound's residence time and biological activity in the body.
The primary enzyme responsible for the deconjugation of glucuronides is β-glucuronidase. nih.govnih.gov This enzyme is notably active in the intestinal tract, where it is produced by gut microflora. nih.gov The hydrolysis of glucuronides in the gut allows the liberated aglycone to be reabsorbed into circulation, a process known as enterohepatic recycling. nih.gov This recycling can prolong the systemic and local exposure to the parent compound. nih.gov In experimental settings, β-glucuronidase is used to hydrolyze glucuronide metabolites back to their parent form to confirm their identity and assist in quantification. nih.gov It is important to note that while O-glucuronides like vanillylmethanol 4-glucuronide are readily hydrolyzed by β-glucuronidase, some N-glucuronides can be resistant to this enzymatic cleavage. nih.gov
Interplay with Other Phase I and Phase II Metabolic Pathways in Research Models
The metabolism of a xenobiotic is a coordinated effort between Phase I (functionalization) and Phase II (conjugation) reactions. Vanillylmethanol is itself a product of Phase I metabolism. Its precursor, vanillin, undergoes both oxidation to vanillic acid and reduction to vanillylmethanol, catalyzed by enzymes such as cytochrome P450s (CYPs) and alcohol dehydrogenases. rsc.org
Following its formation in Phase I, vanillylmethanol becomes a substrate for Phase II conjugation enzymes. The primary Phase II pathway for vanillylmethanol is glucuronidation by UGTs, as detailed above. nih.gov This sequence, where a compound is first modified by a Phase I enzyme and then conjugated by a Phase II enzyme, is a classic detoxification pathway. nih.gov The glucuronide conjugate, being more water-soluble, is then typically eliminated from the body via urine or bile, a process often aided by efflux transporters. nih.gov Therefore, the formation of Vanillylmethanol 4-Glucuronide is a critical step that links the initial Phase I reduction of vanillin to its ultimate elimination from the body.
Advanced Analytical Methodologies for Detection and Quantification of Vanillylmethanol 4 Glucuronide D3
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is the cornerstone technology for the analysis of glucuronide metabolites due to its exceptional sensitivity and selectivity. For a compound like Vanillylmethanol 4-Glucuronide-d3, its primary utility is as an internal standard in MS-based assays to ensure the highest level of quantitative accuracy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for targeted quantification of glucuronide metabolites in complex biological matrices. researchgate.net This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. In a typical assay, the analyte of interest (Vanillylmethanol 4-Glucuronide) and its deuterated internal standard (this compound) are separated from other matrix components chromatographically before being introduced into the mass spectrometer.
The analysis is most commonly performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net In MRM, the first quadrupole selects the specific mass-to-charge ratio (m/z) of the precursor ion for both the analyte and the standard. These selected ions are then fragmented in the collision cell, and the third quadrupole selects specific, characteristic fragment ions (product ions) for detection. This process of monitoring specific precursor-to-product ion transitions provides exceptional selectivity, minimizing interference from the biological matrix. researchgate.net The direct measurement of the intact glucuronide avoids the lengthy and potentially inaccurate enzymatic hydrolysis steps used in older methods. researchgate.net
Table 1: Illustrative MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role in Analysis |
| Vanillylmethanol 4-Glucuronide | 345.1 | 169.1 | Analyte |
| This compound | 348.1 | 172.1 | Internal Standard |
Note: The m/z values are hypothetical and for illustrative purposes. Actual values would be determined experimentally.
High-Resolution Mass Spectrometry (HRMS), utilizing instruments such as Time-of-Flight (TOF) or Orbitrap analyzers, has become a leading tool for metabolite identification and can also be used for quantification. researchgate.netprimescholars.com Unlike nominal mass instruments like triple quadrupoles, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of an ion. primescholars.comnih.gov
For structural elucidation, HRMS can confirm the identity of a metabolite by matching its accurate mass to a calculated theoretical mass. This is invaluable in metabolic profiling studies where unknown compounds are frequently encountered. researchgate.net Furthermore, HRMS can be operated in a "quan-qual" mode, where it simultaneously acquires high-resolution full-scan data for identifying all ionizable compounds in a sample, while also performing targeted fragmentation scans for quantifying specific analytes like Vanillylmethanol 4-Glucuronide. primescholars.comnih.gov This dual capability makes HRMS a powerful platform for both exploratory and targeted metabolomics.
Isotope Dilution Mass Spectrometry (IDMS) is the gold-standard quantification technique for which this compound is specifically designed. The principle of IDMS relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (the "spike" or internal standard) to the sample at the earliest stage of analysis. researchgate.net
Because the deuterated standard (this compound) is chemically almost identical to the endogenous analyte, it experiences the same losses during sample preparation, extraction, and ionization. researchgate.net However, it is easily distinguished by the mass spectrometer due to its higher mass (a result of the three deuterium (B1214612) atoms). By measuring the peak area ratio of the endogenous analyte to the known amount of the added internal standard, an extremely accurate and precise quantification can be achieved. nih.gov This method effectively corrects for variations in sample recovery and mitigates matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Tracer Studies
While MS is supreme for sensitivity, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive structural elucidation of metabolites. nih.govnih.gov For a reference standard like this compound, its structure would be unequivocally confirmed by NMR. Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., HMBC) provide detailed information about the molecule's atomic connectivity and spatial arrangement. nih.gov This confirms not only the core structure but also the specific site of glucuronidation (the 4-position of the vanillylmethanol moiety), which can be challenging to determine by MS alone.
In metabolic research, NMR is also used in tracer studies, often with ¹³C-labeled compounds, to follow metabolic pathways in vivo. nih.govnih.gov While the primary role of the deuterium atoms in this compound is for mass differentiation in MS, the principles of using isotopic labels to trace molecular fate are shared. NMR's ability to provide unambiguous structural data makes it a crucial complementary technique to mass spectrometry in metabolic science. nih.gov
Chromatographic Separation Techniques (e.g., HPLC, UPLC)
The separation of the analyte from the complex biological matrix is a critical step prior to mass spectrometric detection. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed. UPLC, which uses smaller particle-size columns, offers higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. nih.gov
For polar aromatic compounds like vanillylmethanol and its glucuronide, reversed-phase chromatography is typically used. Gradient elution, where the mobile phase composition is changed over time from highly aqueous to more organic, is employed to effectively separate the polar glucuronide from both non-polar and other polar interferences.
Table 2: Typical Chromatographic Conditions for Glucuronide Metabolite Analysis
| Parameter | Description |
| System | UPLC or HPLC |
| Column Types | Reversed-Phase: C18, PFP (Pentafluorophenyl), Biphenyl nih.govfxcsxb.comsigmaaldrich.com |
| Mobile Phase A | Water with an additive (e.g., 0.1% Formic Acid or 5 mM Ammonium Formate) fxcsxb.comsigmaaldrich.com |
| Mobile Phase B | Acetonitrile or Methanol with the same additive fxcsxb.comsigmaaldrich.com |
| Elution | Gradient elution (e.g., 5% B to 95% B over several minutes) |
| Flow Rate | 0.3 - 0.6 mL/min for UPLC |
| Run Time | Typically 3-8 minutes for UPLC methods nih.govnih.gov |
Optimization of Sample Preparation Strategies for Biological Matrices in Research
Effective sample preparation is essential to remove interferences that can compromise analytical accuracy and to concentrate the analyte to a detectable level. The choice of technique depends on the biological matrix (e.g., plasma, urine, tissue homogenate) and the physicochemical properties of the analyte. mdpi.com Crucially, the internal standard, this compound, must be added before any preparation steps to ensure it accounts for all procedural losses. researchgate.net
Common strategies include:
Protein Precipitation (PPT): A rapid method for removing proteins from plasma or serum samples by adding a water-miscible organic solvent like acetonitrile. researchgate.net It is simple but may be less clean than other methods.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).
Solid-Phase Extraction (SPE): This is a highly versatile and effective technique for both cleanup and concentration. nih.govmdpi.com A sample is passed through a cartridge containing a solid sorbent. Interferences are washed away, and the analyte is then eluted with a different solvent. For glucuronides, reversed-phase (e.g., C18) or mixed-mode ion-exchange cartridges are often used. sigmaaldrich.com
Table 3: Comparison of Common Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein denaturation and precipitation using an organic solvent. | Fast, simple, inexpensive. | Less effective at removing non-protein interferences (e.g., salts, phospholipids). |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Good for removing highly polar or non-polar interferences. | Can be labor-intensive, requires large solvent volumes, may have emulsion issues. |
| Solid-Phase Extraction (SPE) | Selective adsorption of analyte onto a solid sorbent, followed by elution. | High recovery, excellent cleanup, can concentrate the sample, amenable to automation. | More expensive, requires method development. |
Applications of Vanillylmethanol 4 Glucuronide D3 in Biochemical and Metabolic Research
Utilization as an Internal Standard in Quantitative Bioanalysis
In the field of quantitative bioanalysis, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is paramount for achieving accuracy and precision. researchgate.net Vanillylmethanol 4-Glucuronide-d3 is ideally suited for this role in the quantification of its non-labeled counterpart, Vanillylmethanol 4-Glucuronide.
The key advantage of using a deuterated standard like this compound is that it shares near-identical physicochemical properties with the analyte of interest. This includes its extraction recovery, ionization efficiency, and chromatographic retention time. researchgate.net However, it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer due to the presence of deuterium (B1214612) atoms. When added to a biological sample at a known concentration at the beginning of the sample preparation process, the deuterated standard can effectively compensate for variations in sample handling and matrix effects that might occur during the analytical workflow. researchgate.net This ensures that the final calculated concentration of the endogenous or xenobiotic analyte is reliable and accurate. The direct measurement of the unchanged glucuronide using its specific multiple reaction monitoring (MRM) transition is preferable as it offers enhanced selectivity and accuracy. researchgate.net
| Parameter | Description | Relevance of this compound |
| Analyte | Vanillylmethanol 4-Glucuronide | The target molecule for quantification in a biological sample. |
| Internal Standard | This compound | Added at a known concentration to samples and calibrators. |
| Technique | LC-MS/MS | Allows for the separation and differential detection of the analyte and the internal standard based on their mass difference. |
| Purpose | Correction for variability | Compensates for analyte loss during sample preparation and for matrix-induced ionization suppression or enhancement. |
Validation of Analytical Methods using Deuterated Standards
The validation of analytical methods is a critical step to ensure that the method is reliable, reproducible, and fit for its intended purpose. Deuterated standards such as this compound are instrumental in this process. researchgate.netcore.ac.uk Method validation encompasses the assessment of parameters like linearity, accuracy, precision, selectivity, and stability.
During validation, this compound is used to demonstrate that the analytical method can accurately quantify Vanillylmethanol 4-Glucuronide across its physiological or expected concentration range in the presence of other endogenous compounds. The availability of stable-isotope labeled glucuronides is desirable for the LC-MS/MS analysis. core.ac.uk For instance, in assessing the stability of the analyte in a biological matrix under various storage conditions (e.g., freeze-thaw cycles, long-term storage), the consistent recovery of the deuterated internal standard helps to confirm that any observed loss of the analyte is a true reflection of its instability and not an artifact of the analytical process.
Tracer Studies in Metabolic Fate Elucidation within Non-Human Models
Stable isotope-labeled compounds, including this compound, are valuable tools for tracing the metabolic fate of substances within biological systems. clearsynth.com In non-human models, administering the parent compound, vanillylmethanol, and tracing the appearance of its metabolites can be challenging due to the presence of endogenous levels of similar compounds. By using a deuterated version, researchers can distinguish the administered compound and its metabolites from the endogenous pool.
When a deuterated precursor is administered, the resulting metabolites, such as this compound, will carry the isotopic label. This allows for unambiguous identification and quantification of the metabolite derived from the administered dose, providing clear insights into the pathways of absorption, distribution, metabolism, and excretion (ADME). These studies are fundamental in understanding the biotransformation of xenobiotics and endogenous molecules.
Assessment of Glucuronidation Enzyme Activity in In Vitro and Animal Research Models
Glucuronidation is a major phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), which are crucial for the detoxification and elimination of various compounds. acs.org The activity of these enzymes can be assessed using in vitro systems like liver microsomes or recombinant enzymes, as well as in animal models. researchgate.net
In such assays, this compound can serve as a reference standard to identify and quantify the product of the enzymatic reaction when deuterated vanillylmethanol is used as the substrate. This allows for the precise measurement of the rate of glucuronidation. Furthermore, the availability of well-characterized glucuronide standards is essential for these studies. The production of stable isotope-labeled glucuronides can be achieved using methods like whole-cell biotransformation with genetically engineered yeast.
| Research Model | Application of this compound | Information Gained |
| In Vitro (e.g., Liver Microsomes) | As a reference standard for the quantification of the enzymatic product. | The specific activity and kinetics of UGT enzymes towards vanillylmethanol. |
| Animal Research Models | To confirm the identity of metabolites formed in vivo after administration of deuterated vanillylmethanol. | The in vivo relevance of specific glucuronidation pathways. |
Development of Reference Materials and Calibrators for Analytical Research
The development of certified reference materials and calibrators is a cornerstone of analytical chemistry, ensuring the comparability and traceability of measurement results between different laboratories and over time. researchgate.net this compound, due to its chemical purity and isotopic labeling, is an excellent candidate for the development of such materials for research purposes.
As a reference material, it can be used to prepare calibration curves and quality control samples for the quantification of Vanillylmethanol 4-Glucuronide. researchgate.net The lack of readily available reference materials for many glucuronide metabolites often hinders the validation and application of analytical methods for their detection. researchgate.net Therefore, the synthesis and characterization of compounds like this compound are crucial for advancing research in areas where the quantification of glucuronide metabolites is important.
Mechanistic Insights into Glucuronide Conjugation in Experimental Systems
Role in Xenobiotic and Endobiotic Metabolism within Research Models
Glucuronidation is a primary pathway for the metabolism of a wide array of compounds, including drugs, dietary constituents, and endogenous molecules such as bilirubin (B190676) and steroid hormones. nih.gov This process is catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes. nih.gov In the context of experimental research, understanding the glucuronidation of a compound like vanillylmethanol, a metabolite of vanillin (B372448) found in vanilla extract, is essential for characterizing its metabolic fate and potential biological activities.
In in vitro models, such as human liver microsomes or recombinant UGT enzymes, the conjugation of vanillylmethanol with glucuronic acid would be investigated to identify the specific UGT isoforms responsible for its metabolism. This is critical as different UGT isoforms exhibit distinct substrate specificities and expression patterns in various tissues. For instance, studies on the related compound vanillin have shown that multiple UGT isoforms are capable of its glucuronidation. acs.org A similar approach would be employed for vanillylmethanol to determine its metabolic profile. The use of Vanillylmethanol 4-Glucuronide-d3 as an internal standard in such assays would allow for precise quantification of the formed Vanillylmethanol 4-Glucuronide, enabling the determination of key kinetic parameters like Km and Vmax for the enzymatic reaction.
Implications for Metabolic Homeostasis in In Vitro and Animal Studies
The glucuronidation of endogenous and xenobiotic compounds plays a significant role in maintaining metabolic homeostasis. By converting lipophilic compounds into more hydrophilic glucuronides, this pathway facilitates their elimination, preventing their accumulation to potentially toxic levels. nih.gov In animal studies, the administration of vanillylmethanol would likely lead to the formation of Vanillylmethanol 4-Glucuronide, which would then be excreted in urine and/or bile.
Interactions with Transport Proteins (e.g., OATPs, MRPs) in Controlled Experimental Systems
Once formed, glucuronide conjugates are typically actively transported out of cells and into the bloodstream or bile by efflux transporters. nih.gov Key families of transporters involved in this process include the Organic Anion Transporting Polypeptides (OATPs) and the Multidrug Resistance-Associated Proteins (MRPs). nih.govwikipedia.org These transporters are expressed on the membranes of various cell types, including hepatocytes, renal proximal tubule cells, and intestinal enterocytes.
In controlled experimental systems, such as cells overexpressing specific transporters (e.g., OATP1B1, OATP1B3, MRP2, MRP3), the interaction of Vanillylmethanol 4-Glucuronide with these proteins would be investigated. Such studies would determine if the glucuronide is a substrate for these transporters, which is a critical determinant of its disposition. The transport efficiency can be quantified, providing insights into the mechanisms of its clearance from the body. While specific data for Vanillylmethanol 4-Glucuronide is not available, data for other glucuronide conjugates can provide a reference for the expected interactions.
Table 1: Representative Transport Characteristics of Glucuronide Conjugates by MRP Family Transporters
| Transporter | Substrate | Km (µM) | Reference |
| MRP2 | Bilirubin monoglucuronide | 0.1 - 0.75 (IC50) | nih.gov |
| MRP2 | Bilirubin diglucuronide | 0.1 - 0.75 (IC50) | nih.gov |
| MRP3 | Estrone-3-glucuronide | <20 | nih.gov |
| MRP3 | Estradiol-3-glucuronide | <20 | nih.gov |
Table 2: General Substrate Classes for OATP Family Transporters
| Transporter Family | General Substrate Classes |
| OATP1 | Bile acids, conjugated steroids, thyroid hormones, various drugs |
| OATP2 | Bile acids, conjugated steroids, various drugs |
Note: The tables present general or representative data for glucuronide transport and OATP substrates, as specific data for Vanillylmethanol 4-Glucuronide is not available.
Future Directions and Emerging Research Avenues for Vanillylmethanol 4 Glucuronide D3
Development of Novel and Efficient Synthetic Approaches
The synthesis of isotopically labeled compounds like Vanillylmethanol 4-Glucuronide-d3 is a critical and often complex process. Future research is focused on developing more efficient and novel synthetic routes to improve yield, isotopic purity, and accessibility.
Current synthetic strategies for deuterated glucuronides often involve multi-step processes. scispace.comnih.gov One common approach is the enzymatic synthesis where an aglycone is incubated with UDP-glucuronosyltransferases (UGTs) and a cofactor, uridine-diphospho-glucuronic acid (UDPGA). scispace.com Another method is chemical synthesis, which can be time-consuming and result in low yields. scispace.com
Emerging research is exploring innovative approaches such as:
Convergent Synthesis: This strategy involves the separate synthesis of the deuterated A-ring and the CD-ring moieties, which are then coupled. This approach offers greater versatility for creating a variety of deuterated metabolites. mdpi.com
Automated Synthesis Systems: The development of automated systems, for instance, using solid-phase extraction columns with immobilized microsomes, presents a promising avenue for the efficient synthesis of glucuronides. nih.gov These systems can streamline the process, from glucuronidation to the isolation of the final product. nih.gov
Improved Isotopic Labeling Techniques: Research into more robust and efficient methods for introducing stable isotopes into molecules is ongoing. The goal is to produce high-purity labeled compounds, which are essential for accurate mass spectrometry-based quantification. nih.gov
The development of these novel synthetic methods will be instrumental in making this compound and other deuterated standards more readily available for a broader range of research applications.
Integration into Multi-Omics Research Strategies for Metabolomics
The use of deuterated internal standards is becoming increasingly integral to metabolomics, a key component of multi-omics research. clearsynth.com this compound is poised to play a significant role in enhancing the quality and reliability of metabolomic data.
In metabolomics studies, especially those employing mass spectrometry, deuterated standards are considered the gold standard for quantification. clearsynth.com They are chemically and physically similar to their non-deuterated counterparts, leading to comparable extraction recovery and ionization efficiency. researchgate.net This is crucial for correcting for matrix effects, which are common in complex biological samples and can interfere with analytical measurements. clearsynth.com
Future applications of this compound in multi-omics research include:
Enhanced Quantitative Analysis: By serving as an internal standard, it allows for the precise quantification of its non-deuterated analogue, Vanillylmethanol 4-Glucuronide, in various biological matrices. clearsynth.com
Improved Method Validation: The use of deuterated standards is essential for the robust development and validation of analytical methods, ensuring their accuracy and reliability. clearsynth.com
Flux Analysis and Pathway Mapping: In more advanced metabolomics studies, stable isotope-labeled compounds can be used as tracers to follow the metabolic fate of specific molecules, providing insights into metabolic pathways and fluxes.
The integration of this compound into multi-omics workflows will contribute to more accurate and meaningful biological interpretations of complex datasets.
Advancements in High-Throughput Analytical Methodologies
The demand for analyzing large numbers of samples in areas like clinical research and drug discovery has driven the development of high-throughput analytical methodologies. This compound is a valuable tool in these advanced analytical platforms.
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the quantification of a wide range of compounds, including glucuronide conjugates, in biological samples. nih.gov The development of rapid HPLC-MS/MS methods allows for the analysis of numerous samples in a short period. nih.gov
Key advancements where this compound will be beneficial include:
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems offer faster analysis times and improved resolution compared to traditional HPLC, making them ideal for high-throughput screening. scispace.com
Automated Sample Preparation: The automation of sample preparation steps, coupled with high-throughput analytical techniques, can significantly increase sample throughput and reduce variability.
Direct Measurement of Glucuronides: Modern, highly selective and sensitive triple quadrupole LC-MS/MS instruments enable the direct measurement of glucuronides without the need for prior hydrolysis, leading to quicker and more accurate results. scispace.com
The use of this compound as an internal standard in these high-throughput methods will ensure the data generated is of high quality and suitable for large-scale studies.
Exploration of In Silico Modeling and Predictive Tools for Glucuronidation
In silico modeling and predictive tools are emerging as powerful approaches to study and predict the metabolism of xenobiotics, including the process of glucuronidation. tandfonline.com While not directly involving the use of this compound, the data generated using this standard can be invaluable for the development and validation of these computational models.
Glucuronidation is a major metabolic pathway for many drugs and foreign compounds, catalyzed by UGT enzymes. nih.gov Understanding which compounds are likely to undergo glucuronidation and at which sites is crucial in drug development and toxicology. oup.com
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR) Models: These models aim to predict the metabolic fate of a compound based on its chemical structure. tandfonline.com Experimental data on the glucuronidation of compounds like vanillylmethanol can be used to build and refine these models.
Predicting Sites of Metabolism: In silico tools are being developed to predict the specific functional groups on a molecule that are most likely to be glucuronidated. oup.com
Homology Modeling of UGT Enzymes: By creating 3D models of UGT enzymes, researchers can gain insights into the substrate-binding pocket and better understand the structural features that determine substrate selectivity. nih.gov
The accurate quantitative data obtained from studies using this compound can serve as a critical reference for validating the predictions made by these in silico tools, thereby contributing to the development of more reliable and accurate predictive models for glucuronidation.
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing Vanillylmethanol 4-Glucuronide-d3, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms, followed by deuterium labeling. Purity validation requires reversed-phase HPLC coupled with UV detection (λ = 280 nm) and confirmation via nuclear magnetic resonance (NMR) for structural integrity. Quantify isotopic enrichment (>98% d3) using high-resolution mass spectrometry (HRMS) in positive ion mode .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Use a deuterated internal standard (e.g., this compound itself) to correct for matrix effects. Validate the method per FDA guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
Q. How can researchers differentiate this compound from its non-deuterated analog in metabolic studies?
- Methodological Answer : Employ mass spectrometry with a mass shift analysis (Δm/z = +3 for d3). Use fragmentation patterns (e.g., loss of glucuronic acid moiety, m/z 176 → 179) to confirm isotopic integrity. Cross-validate with NMR to exclude deuterium exchange artifacts .
Advanced Research Questions
Q. What strategies mitigate instability of this compound in aqueous solutions during long-term storage?
- Methodological Answer : Store lyophilized samples at -80°C under nitrogen. For aqueous solutions, add 0.1% ascorbic acid to prevent oxidative degradation. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and quantify degradation products using LC-HRMS .
Q. How do inter-laboratory variabilities in LC-MS/MS protocols affect the reproducibility of pharmacokinetic data for this compound?
- Methodological Answer : Standardize protocols using certified reference materials (CRM) and harmonized MRM transitions. Conduct cross-lab validation with blinded replicates. Analyze discrepancies via Bland-Altman plots and adjust for systematic biases (e.g., ion suppression differences) .
Q. What in vivo models are appropriate for studying the enterohepatic recirculation of this compound?
- Methodological Answer : Use bile duct-cannulated rodents to collect bile post-administration. Combine with portal vein sampling to track systemic vs. hepatic exposure. Confirm glucuronide hydrolysis via β-glucuronidase inhibition controls .
Data Contradiction and Resolution
Q. How should researchers address conflicting reports on the plasma protein binding of this compound?
- Methodological Answer : Re-evaluate binding assays (e.g., equilibrium dialysis vs. ultrafiltration) under standardized conditions (pH 7.4, 37°C). Measure free fraction using isotopically labeled analogs to correct for nonspecific binding. Cross-reference with in silico predictions (e.g., SwissADME) .
Q. Why do some studies report nonlinear pharmacokinetics of this compound at high doses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
